Zofenoprilat-NES-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zofenoprilat-NES-d5 is a deuterium-labeled version of Zofenoprilat-NES. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making this compound a valuable tool in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat-NES-d5 involves the incorporation of deuterium into the Zofenoprilat-NES molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: Hydrogen atoms in the Zofenoprilat-NES molecule are replaced with deuterium atoms using deuterated reagents.
Purification: The deuterated compound is purified using techniques such as liquid chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Zofenoprilat-NES are subjected to deuterium exchange reactions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Zofenoprilat-NES-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group in the molecule can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The molecule can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Zofenoprilat-NES-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development and quality control of pharmaceuticals
Mechanism of Action
Zofenoprilat-NES-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure . The molecular targets involved include the ACE enzyme and pathways related to the renin-angiotensin system .
Comparison with Similar Compounds
Similar Compounds
Zofenoprilat: The non-deuterated version of Zofenoprilat-NES-d5.
Enalaprilat: Another ACE inhibitor with similar pharmacological properties.
Lisinopril: A widely used ACE inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of drug metabolism and clearance, making it a valuable tool for detailed pharmacological investigations .
Properties
Molecular Formula |
C21H26N2O5S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2 |
InChI Key |
LBNKOWANPJZWMF-GZEGBONWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.